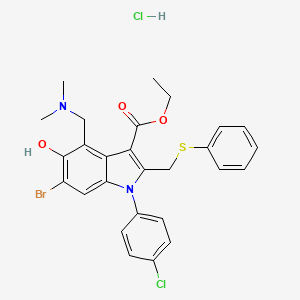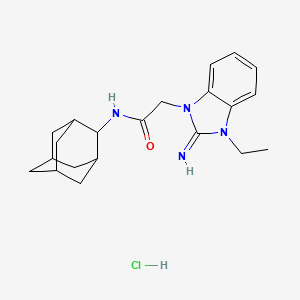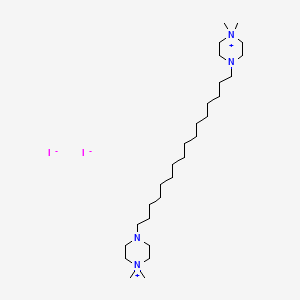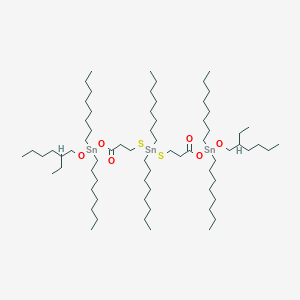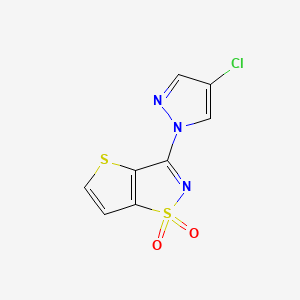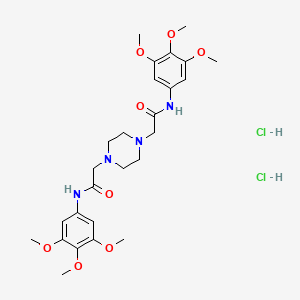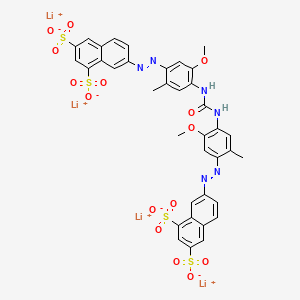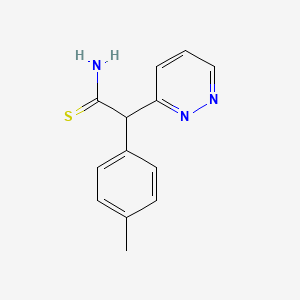
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidinone ring can also play a crucial role in its biological activity by interacting with active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Similar in structure but lacks the azetidinone ring.
2-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in its boronic acid functionality.
3-Chloro-2-methylphenylboronic acid: Similar chloro and phenyl groups but with a boronic acid moiety.
Uniqueness
What sets 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid apart is its unique combination of a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
136687-75-7 |
|---|---|
Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
2-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14ClNO4/c1-23-13-9-5-3-7-11(13)15-14(18)16(20)19(15)12-8-4-2-6-10(12)17(21)22/h2-9,14-15H,1H3,(H,21,22) |
InChI Key |
ASZAEPHBOWOTBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)N2C3=CC=CC=C3C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

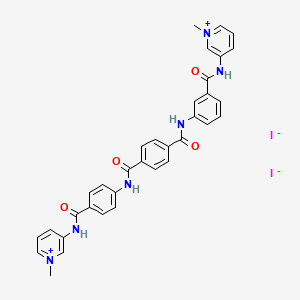
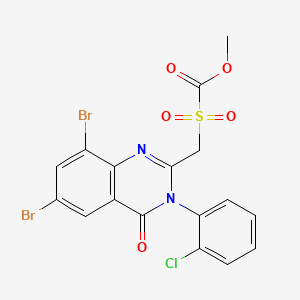

![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
